molecular formula C9H13ClN2O B11750678 1-(6-Methoxypyridin-3-yl)cyclopropanamine hydrochloride

1-(6-Methoxypyridin-3-yl)cyclopropanamine hydrochloride

Cat. No.: B11750678
M. Wt: 200.66 g/mol
InChI Key: CKPBYHXIYIULRJ-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-3-yl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C9H12N2O·HCl It is a derivative of pyridine, featuring a methoxy group at the 6-position and a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxypyridin-3-yl)cyclopropanamine hydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The starting material, 6-methoxypyridine, undergoes a series of reactions to introduce the cyclopropanamine group at the 3-position.

    Cyclopropanation: This step involves the formation of the cyclopropane ring, which can be achieved through various cyclopropanation reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxypyridin-3-yl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(6-Methoxypyridin-3-yl)cyclopropanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-3-yl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and function.

Comparison with Similar Compounds

  • 1-(6-Morpholinopyridin-3-yl)cyclopropanamine hydrochloride
  • 1-(6-Methoxypyridin-3-yl)cyclopropanamine

Comparison: 1-(6-Methoxypyridin-3-yl)cyclopropanamine hydrochloride is unique due to its specific structural features, such as the methoxy group and cyclopropanamine moiety. These features confer distinct chemical and biological properties compared to similar compounds. For example, the presence of the methoxy group may influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

1-(6-methoxypyridin-3-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H12N2O.ClH/c1-12-8-3-2-7(6-11-8)9(10)4-5-9;/h2-3,6H,4-5,10H2,1H3;1H

InChI Key

CKPBYHXIYIULRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2(CC2)N.Cl

Origin of Product

United States

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